ddATP - 24027-80-3

ddATP

Catalog Number: EVT-372843
CAS Number: 24027-80-3
Molecular Formula: C10H16N5O11P3
Molecular Weight: 475.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2′,3′-Dideoxyadenosine triphosphate (ddATP) is a synthetic deoxynucleotide analogue. It is classified as a nucleoside triphosphate, similar to the naturally occurring deoxyadenosine triphosphate (dATP) but lacking a 3′-hydroxyl group on the deoxyribose sugar. [] This structural difference is crucial for its function in various scientific research applications. ddATP is primarily utilized as a research tool in molecular biology, biochemistry, and related fields.

Synthesis Analysis

While several methods for ddATP synthesis exist, one approach involves the chemical synthesis of 5-bromodideoxyuridine 5′-triphosphate (BrddUTP) from dideoxycytidine 5′-triphosphate (ddCTP) through bromination. [] This is followed by purification, deamination, further purification, and storage.

Molecular Structure Analysis

ddATP is structurally similar to dATP, with the key difference being the absence of a 3′-hydroxyl group on the deoxyribose sugar. [] This seemingly minor alteration has significant implications for its interaction with enzymes, particularly DNA polymerases.

Chemical Reactions Analysis

One important chemical reaction involving ddATP is its incorporation into a growing DNA strand during DNA synthesis. [] This reaction is catalyzed by DNA polymerases, and the lack of a 3′-hydroxyl group in ddATP prevents further chain elongation, leading to chain termination.

Applications
  • DNA Sequencing: One of the most significant applications of ddATP is in the Sanger method of DNA sequencing, also known as dideoxy sequencing. [, ] This technique utilizes ddATP alongside other dideoxynucleotides (ddNTPs) to generate DNA fragments of varying lengths, which are then separated by size to determine the DNA sequence.
  • Mutation Detection: ddATP is employed in denaturation fingerprinting techniques (dnF2R and dnF1R) for detecting mutations in DNA segments. [] These methods rely on the distinct electrophoretic mobility shifts caused by the incorporation of ddATP during DNA synthesis, allowing for the identification of sequence variations.
  • Study of HIV Reverse Transcriptase: ddATP is a potent inhibitor of HIV-1 reverse transcriptase (RT). [, , , , , ] This property makes it valuable in research aimed at understanding the mechanism of action of HIV RT and developing anti-HIV drugs.
  • Analysis of DNA Polymerase Fidelity: By comparing the incorporation of BrdUTP and ddCTP during DNA synthesis, researchers can determine the misincorporation frequency of BrdUMP, providing insights into DNA polymerase fidelity. [] This application is crucial for understanding the mechanisms of DNA replication and mutagenesis.
  • Study of Apoptosis: Researchers use radioactive labeling with [32P]alpha dideoxy ATP ([32P]ddATP) to identify apoptotic granulosa cells by the presence of oligonucleosomes after DNA extraction. [] This application helps understand the process of follicular atresia and the role of apoptosis in granulosa cell death.
  • In vitro RNA editing assay: Fluorescence-labeled ddATP is used in an in vitro RNA editing assay for chloroplast transcripts. [] This technique helps analyze RNA editing mechanisms in chloroplasts.
  • Investigation of DNA Replication Initiation: ddATP is used in studies investigating the initiation of DNA replication. [] For example, research on the bacteriophage phi 29 DNA replication utilizes ddATP to study the formation of the protein p3-dAMP complex, which is the first step in the replication process.

2',3'-Dideoxyinosine (ddI, Didanosine)

Compound Description: Didanosine (ddI) is a nucleoside analog used in the treatment of HIV-1 infection. It acts as a prodrug, requiring intracellular metabolism to its active triphosphate form, ddATP, to exert its antiviral effect. [, , , , , , , ]

Relevance: ddI is the prodrug of ddATP and is the inactive form of the drug that requires intracellular phosphorylation to form ddATP, the active metabolite that inhibits HIV reverse transcriptase. [, , , , , , , ]

2',3'-Dideoxyadenosine (ddAdo)

Compound Description: ddAdo is another nucleoside analog that exhibits anti-HIV activity. Like ddI, it needs to be intracellularly phosphorylated to its active triphosphate form, ddATP, to inhibit HIV reverse transcriptase. [, , ]

Relevance: ddAdo is metabolized to ddATP, making it another prodrug of ddATP. Both ddAdo and ddI ultimately rely on the formation of ddATP for their anti-HIV activity. [, , ]

3'-Azido-2',3'-dideoxythymidine-5'-triphosphate (AZTTP)

Compound Description: AZTTP is the active triphosphate metabolite of zidovudine (AZT), another nucleoside analog used in HIV treatment. [, , , , ]

2',3'-Didehydro-2',3'-dideoxythymidine-5'-triphosphate (D4TTP)

Compound Description: D4TTP is the active metabolite of stavudine (d4T), another nucleoside analog with anti-HIV activity. Like AZTTP, it acts as a chain terminator of viral reverse transcriptase. []

Relevance: D4TTP shares a similar mechanism of action with ddATP and AZTTP, acting as chain terminators of HIV-1 reverse transcriptase. They all compete for incorporation by the enzyme, thereby inhibiting viral DNA synthesis. []

2',3'-Dideoxycytidine-5'-triphosphate (ddCTP)

Compound Description: ddCTP is the active metabolite of zalcitabine (ddC), a nucleoside analog used in HIV therapy. Like other dideoxynucleoside triphosphates, it inhibits HIV reverse transcriptase. [, ]

Relevance: ddCTP is another chain terminator of HIV reverse transcriptase. It is structurally similar to ddATP, with the difference being the pyrimidine base (cytosine in ddCTP versus adenine in ddATP). Resistance mutations to one can sometimes confer cross-resistance to the other. [, ]

(-)-β-l-2',3'-Dideoxy-3'-thiacytidine-5'-triphosphate (3TCTP)

Compound Description: 3TCTP is the active metabolite of lamivudine (3TC), a nucleoside analog used in HIV therapy. It inhibits HIV reverse transcriptase by acting as a chain terminator. [, ]

Relevance: Similar to ddATP, 3TCTP is a nucleoside analog triphosphate and a chain terminator of HIV reverse transcriptase. They both compete with natural nucleotides for incorporation by the enzyme, blocking viral DNA synthesis. [, ]

(-)-β-l-2',3'-Dideoxy-5-fluorocytidine-5'-triphosphate (FddCTP)

Compound Description: FddCTP is the active metabolite of (-)-β-l-2',3'-dideoxy-5-fluorocytidine (FddC), a nucleoside analog with anti-HIV activity. Like other dideoxynucleoside triphosphates, it inhibits HIV reverse transcriptase. []

Relevance: FddCTP shares the same mechanism of action with ddATP and other dideoxynucleotide triphosphates, acting as a chain terminator during HIV reverse transcription. []

2'-β-Fluoro-2',3'-dideoxyadenosine-5'-triphosphate (FddATP)

Compound Description: FddATP is the active metabolite of 2'-β-fluoro-2',3'-dideoxyadenosine (FddA), a nucleoside analog investigated for its anti-HIV activity. [, ]

Relevance: FddATP and ddATP are structurally similar, differing only by the fluorine substitution at the 2' position of the sugar in FddATP. They both act as chain terminators of HIV reverse transcriptase. [, ]

9-(2-Phosphonylmethoxyethyl)adenine Diphosphate (PMEApp)

Compound Description: PMEApp is the active metabolite of tenofovir disoproxil fumarate (TDF), an anti-HIV drug. It acts as a competitive inhibitor of HIV reverse transcriptase. [, , ]

Relevance: PMEApp and ddATP both inhibit HIV reverse transcriptase, but PMEApp is an acyclic nucleoside phosphonate diphosphate while ddATP is a dideoxynucleoside triphosphate. Despite their structural differences, they both bind to the enzyme's active site, competing with natural nucleotides and inhibiting viral DNA synthesis. [, , ]

β-l-2′,3′-Dideoxyadenosine-5′-triphosphate (β-l-ddATP)

Compound Description: β-l-ddATP is the active triphosphate form of β-l-2′,3′-dideoxyadenosine (β-l-ddA), a β-l-nucleoside analogue studied for its antiviral activity against HIV and HBV. [, ]

Relevance: β-l-ddATP is a structural enantiomer of ddATP, meaning they possess the same chemical formula but differ in their three-dimensional arrangement. Despite the structural similarity, β-l-ddATP is not efficiently formed intracellularly from β-l-ddA due to its rapid metabolism. This highlights the importance of stereochemistry in drug activity and metabolism. [, ]

α-Boranophosphate ddATP and α-Boranophosphate AZTTP

Compound Description: α-Boranophosphate ddATP and α-Boranophosphate AZTTP are nucleotide analogues where a boranophosphate group replaces one of the oxygen atoms in the triphosphate moiety. [, ]

Relevance: These boranophosphate analogs were specifically designed to overcome drug resistance in HIV reverse transcriptase caused by mutations like K65R and Q151M. They exploit a mechanism-based approach where the boranophosphate group compensates for the loss of interactions caused by the mutations, leading to a significant increase in the catalytic rate constant (kpol) and thereby overcoming resistance. [, ]

Properties

CAS Number

24027-80-3

Product Name

2',3'-Dideoxyadenosine triphosphate

IUPAC Name

[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O11P3

Molecular Weight

475.18 g/mol

InChI

InChI=1S/C10H16N5O11P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1

InChI Key

OAKPWEUQDVLTCN-NKWVEPMBSA-N

SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Synonyms

2',3'-dideoxy-ATP
2',3'-dideoxyadenosine triphosphate
ddATP

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.